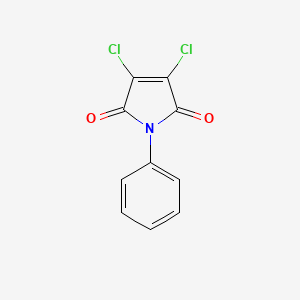

2,3-Dichloro-N-phenylmaleimide

Description

Significance and Context within Maleimide (B117702) Chemistry

The maleimide functional group is a cornerstone in organic chemistry, renowned for its reactivity in various transformations, including Diels-Alder reactions and Michael additions. The introduction of chlorine atoms onto the maleimide ring, as seen in 2,3-Dichloro-N-phenylmaleimide, significantly modulates its chemical behavior.

The presence of two chlorine atoms on the maleimide ring places this compound within the vast class of halogenated organic compounds. These chlorine atoms exert a strong electron-withdrawing effect, which has several important consequences for the molecule's reactivity.

The carbon-carbon double bond in the maleimide ring is rendered more electron-deficient, enhancing its reactivity as a dienophile in cycloaddition reactions and as a Michael acceptor in nucleophilic additions . This heightened reactivity makes it a valuable tool for constructing complex molecular architectures.

Furthermore, the chlorine atoms themselves can participate in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This versatility has been exploited in the synthesis of various derivatives with tailored properties clockss.orgsmolecule.com.

From a biological perspective, halogenated organic compounds often exhibit interesting and potent bioactivities. In the case of dichloromaleimides, studies have revealed their potential as antimicrobial and antifungal agents mostwiedzy.plnih.gov. For instance, some N-substituted dichloromaleimides have shown promising antifungal activity, suggesting that the dichloro-functionality plays a crucial role in their mechanism of action nih.gov.

Research Trends and Future Directions for this compound Studies

Current research involving maleimides is vibrant and expanding, with this compound poised to play a role in several emerging areas.

One significant trend is the use of maleimides as building blocks in the synthesis of complex heterocyclic compounds through annulation and spirocyclization reactions. The reactivity of the dichloromaleimide core makes it an attractive starting material for creating novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

Another burgeoning area is the application of maleimides in bioconjugation chemistry mdpi.com. The high reactivity of the maleimide group towards thiol functionalities, such as those found in cysteine residues of proteins, allows for the specific labeling and modification of biomolecules. The unique properties of the 2,3-dichloromaleimide moiety, including its potential for fluorogenic labeling, could offer new tools for studying biological systems. The reaction of a dichloromaleimide with a nucleophilic lysine residue, for example, can generate a fluorescent 2-amino-3-chloromaleimide, providing a built-in reporter group.

In the realm of polymer science, maleimides are utilized to enhance the thermal stability of polymers humanjournals.com. The rigid structure of the imide ring contributes to this property. The specific effects of the dichloro-substitution on the properties of polymers incorporating this compound represent a potential avenue for future investigation.

Table 2: Key Research Findings on this compound and Related Compounds

| Research Area | Key Findings |

|---|---|

| Synthesis | Readily synthesized from 2,3-dichloromaleic anhydride (B1165640) and aniline (B41778) clockss.orgchemdad.com. |

| Reactivity | The electron-deficient double bond is highly reactive in cycloaddition and nucleophilic substitution reactions smolecule.com. |

| Biological Activity | N-substituted dichloromaleimides have demonstrated potential antifungal and antimicrobial properties mostwiedzy.plnih.gov. |

| Fluorogenic Properties | The dichloromaleimide unit can act as a fluorogenic reactive group in chemical probes. |

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-1-phenylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-7-8(12)10(15)13(9(7)14)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLKFADFZAWWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347098 | |

| Record name | 2,3-Dichloro-N-phenylmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3876-05-9 | |

| Record name | 2,3-Dichloro-N-phenylmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of 2,3 Dichloro N Phenylmaleimide

Established Synthetic Routes to 2,3-Dichloro-N-phenylmaleimide

The primary and most direct method for synthesizing this compound involves the reaction of 2,3-dichloromaleic anhydride (B1165640) with aniline (B41778) or its derivatives. chemdad.comsigmaaldrich.com This transformation is a cornerstone in the production of this compound, leveraging well-established principles of organic synthesis. The process is typically a two-step sequence involving the formation of an intermediate amic acid, followed by a cyclization-dehydration step to yield the final imide. semanticscholar.orgorgsyn.orgiosrjournals.org

The reaction between 2,3-dichloromaleic anhydride and an aniline derivative is a classic example of nucleophilic acyl substitution followed by cyclization. The initial step involves the attack of the nucleophilic amine group of aniline on one of the carbonyl carbons of the anhydride ring. This leads to the opening of the anhydride ring and the formation of the corresponding N-phenyl-2,3-dichloromaleanilic acid intermediate. orgsyn.org Subsequent dehydration of this intermediate results in the formation of the five-membered imide ring of this compound. semanticscholar.org

The conversion of the intermediate N-phenyl-2,3-dichloromaleanilic acid to this compound is a condensation reaction that requires the removal of a molecule of water. A common and effective method for this cyclodehydration is the use of acetic anhydride with a catalytic amount of sodium acetate. semanticscholar.orgtandfonline.com The suspension is typically heated to facilitate the reaction. orgsyn.org

Optimization of this reaction is crucial for maximizing yield and purity. Key parameters that are often adjusted include reaction temperature, reaction time, and the molar ratio of reactants.

Temperature Control: Research on similar N-substituted maleimides has shown that careful temperature management is critical. For the cyclization step using acetic anhydride, maintaining a temperature range of 60–70°C is effective. semanticscholar.org Overheating can lead to decreased yields, highlighting the importance of precise thermal control. semanticscholar.org In some one-step synthetic approaches, higher temperatures of 130° to 150° C are employed in a solvent like xylene that forms an azeotrope with water, facilitating its removal. google.com

Reactant Stoichiometry: The molar ratio of aniline to the anhydride is typically kept close to equimolar (1:1). However, using a slight excess of the anhydride can help to drive the reaction to completion and minimize side reactions. google.com

The table below summarizes typical conditions for the synthesis of N-phenylmaleimides, which are analogous to the synthesis of the 2,3-dichloro derivative.

| Step | Reagents | Solvent | Temperature | Typical Yield |

| Amic Acid Formation | Maleic Anhydride, Aniline | Ethyl Ether | Room Temp | 97-98% orgsyn.org |

| Imide Formation (Cyclization) | Maleanilic Acid, Acetic Anhydride, Sodium Acetate | Acetic Anhydride | 60-70°C | ~70% semanticscholar.org |

Modern synthetic chemistry places a strong emphasis on environmentally benign methods. doaj.orgfigshare.comgctlc.org The synthesis of N-phenylmaleimides, including the 2,3-dichloro derivative, has been a subject of green chemistry initiatives aimed at improving sustainability. tandfonline.comresearchgate.net These approaches focus on principles such as solvent minimization, energy efficiency, and waste reduction. semanticscholar.org

Synthesis from 2,3-Dichloromaleic Anhydride and Aniline Derivatives

Green Chemistry Approaches in Synthesis

Solvent Selection and Minimization

A significant advancement in the green synthesis of the maleanilic acid intermediate is the use of solvent-free, or mechanochemical, methods. tandfonline.com This technique involves the direct grinding of the solid reactants, such as 2,3-dichloromaleic anhydride and aniline, in a mortar and pestle. tandfonline.com This approach eliminates the need for bulk organic solvents, which are often hazardous and contribute to chemical waste. semanticscholar.org

When solvents are necessary, particularly for purification or washing, the focus shifts to using "greener" alternatives. For instance, ethyl acetate is often preferred over less environmentally friendly solvents like diethyl ether or cyclohexane for washing the product. semanticscholar.orgtandfonline.com

Energy Efficiency in Reaction Conditions

Designing for energy efficiency is a core principle of green chemistry. doaj.org In the context of this compound synthesis, this can be achieved in several ways:

Solvent-Free Reactions: The grinding method for forming the amic acid intermediate is typically performed at room temperature with minimal heat input, making it highly energy-efficient. tandfonline.com

Lower Reaction Temperatures: The classic cyclization step using acetic anhydride has been optimized to proceed at lower temperatures, around 65°C, which is more energy-efficient than older methods that required significantly higher heat. semanticscholar.org

Waste Reduction Strategies

The table below highlights the comparison between traditional and green synthetic approaches.

| Green Chemistry Principle | Traditional Method | Green Approach | Benefit |

| Solvent Use | Diethyl ether or cyclohexane as reaction/wash solvent. semanticscholar.orgtandfonline.com | Solvent-free grinding for the first step; use of ethyl acetate for washing. tandfonline.com | Reduces hazardous solvent use and waste. |

| Energy Consumption | Higher reaction temperatures may be required. tandfonline.com | Room temperature grinding; cyclization at lower temperatures (60-70°C). semanticscholar.orgtandfonline.com | Conserves energy. |

| Waste Generation | Higher E-Factor due to solvent usage. | Lower E-Factor due to solvent elimination and minimization. semanticscholar.org | Minimizes environmental impact. |

One-Pot Synthetic Procedures and Process Intensification

The synthesis of N-substituted maleimides, including this compound, is a cornerstone of various chemical industries. Traditionally, the synthesis is a two-step process involving the formation of a maleanilic acid intermediate, followed by a separate cyclization step to form the imide ring. srce.hrmdpi.com This method, while effective, can be time-consuming and generate intermediate waste.

A more streamlined and efficient approach involves a one-pot synthesis. This compound can be prepared directly from the reaction between 2,3-dichloromaleic anhydride and aniline. For the analogous synthesis of the parent N-phenylmaleimide, a one-pot process has been developed that involves reacting maleic anhydride with aniline at elevated temperatures in a water-immiscible organic solvent that forms an azeotrope with water. This process is facilitated by a catalyst, such as p-toluenesulfonic acid, which drives the reaction to completion by removing the water formed during the imidization. This single-step method represents a significant process intensification, reducing reaction time, minimizing secondary reactions, and simplifying product recovery.

Further process intensification can be achieved through the use of microwave-assisted synthesis. For related N-phenylmaleimide derivatives, microwave reactors have been utilized to optimize reaction times and temperatures for the cyclization step, offering a green and efficient alternative to conventional heating methods. researchgate.netfigshare.com These modern synthetic strategies highlight a move towards more economical and environmentally friendly production methods.

Chemical Reactivity and Transformation Pathways of this compound

Nucleophilic Substitution Reactions

The chemical behavior of this compound is dominated by the electrophilic nature of the carbon-carbon double bond, which is rendered highly susceptible to nucleophilic attack by the presence of two chlorine atoms and two adjacent electron-withdrawing carbonyl groups. This electronic arrangement facilitates nucleophilic substitution reactions at the vinylic positions.

This compound readily reacts with thiol or sulfhydryl compounds, which are excellent nucleophiles. cas.cn This reactivity is central to its application in forming various sulfur-containing derivatives.

One of the primary transformations of this compound is its reaction with thiols to yield sulfide derivatives. In these reactions, one or both of the chlorine atoms are displaced by the sulfur nucleophile. For instance, the reaction with thiophenol can lead to the formation of N-phenyl-2,3-di(thiophenyl)maleimide, where both chlorine atoms are substituted by thiophenyl groups. This substitution reaction is a robust method for creating complex sulfide ligands and other organosulfur compounds.

| Reactant | Nucleophile | Product | Reference |

|---|---|---|---|

| This compound | Thiophenol | N-phenyl-2,3-di(thiophenyl)maleimide | |

| This compound | Generic Thiol (R-SH) | 2-Chloro-3-thio-N-phenylmaleimide / 2,3-Dithio-N-phenylmaleimide |

The reaction between this compound and sulfhydryl compounds proceeds via a nucleophilic vinylic substitution (SNV) mechanism. pku.edu.cn The key steps of this mechanism are:

Nucleophilic Attack: The sulfur atom of the thiol acts as a nucleophile, attacking one of the electron-deficient vinylic carbons bonded to a chlorine atom.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, negatively charged tetrahedral intermediate. The negative charge is stabilized by resonance with the adjacent carbonyl groups.

Elimination of the Leaving Group: The intermediate collapses, reforming the carbon-carbon double bond and expelling a chloride ion as the leaving group.

This sequence can occur a second time to replace the remaining chlorine atom. The high reactivity is attributed to the activation of the double bond by the two flanking carbonyl groups of the maleimide (B117702) ring, which makes the vinylic carbons highly electrophilic. researchgate.net

The pronounced electrophilicity of the chlorinated vinylic carbons in this compound also permits reactions with other nucleophiles, such as amines and alcohols. acs.org Although less commonly reported for this specific compound compared to thiol reactions, the underlying chemical principles of nucleophilic vinylic substitution remain the same. ucsd.eduyoutube.comyoutube.com

Primary and secondary amines can act as potent nucleophiles, attacking the C-Cl bond to form aminomaleimide derivatives. researchgate.net Similarly, alcohols or alkoxides can displace the chloride ions to yield alkoxymaleimides. These reactions would also proceed through a nucleophilic addition-elimination mechanism, analogous to that observed with thiols. The reactivity of these nucleophiles would depend on factors such as their inherent nucleophilicity and the reaction conditions employed.

| Reactant | Nucleophile Type | Potential Product |

|---|---|---|

| This compound | Primary Amine (R-NH₂) | 2-Amino-3-chloro-N-phenylmaleimide |

| This compound | Alcohol (R-OH) / Alkoxide (R-O⁻) | 2-Alkoxy-3-chloro-N-phenylmaleimide |

Reactions with Thiols/Sulfhydryl Compounds

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of synthetic organic chemistry, enabling the construction of cyclic molecules in a highly efficient manner. The electron-deficient nature of the double bond in this compound, enhanced by the presence of two chlorine atoms and two flanking carbonyl groups, makes it a potent component in these transformations.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings. wikipedia.org In this reaction, a conjugated diene reacts with a substituted alkene, known as the dienophile, to create a substituted cyclohexene derivative. wikipedia.org Maleimide derivatives, particularly N-phenylmaleimide, are well-established as highly reactive dienophiles due to the electron-withdrawing nature of their conjugated carbonyl groups. nih.gov The presence of two chlorine atoms on the alkene bond of this compound is expected to further increase its dienophilic reactivity.

While specific examples for the 2,3-dichloro derivative are not detailed in the provided literature, the parent compound, N-phenylmaleimide, readily reacts with a variety of dienes. These include stable dienes like anthracene and less aromatic systems such as thiophene and furan, often requiring specific conditions like Lewis acid catalysis or elevated temperatures to proceed efficiently. wikipedia.orgnih.govresearchgate.netrsc.org For instance, the reaction of thiophene with N-phenylmaleimide can be promoted by AlCl₃ at room temperature. nih.gov

Diels-Alder reactions are renowned for their high degree of stereoselectivity and regioselectivity. In reactions involving cyclic dienes, two primary stereoisomeric products, designated endo and exo, can be formed. scribd.com The reaction of N-phenylmaleimide with furan, for example, can yield significant amounts of both the endo and exo products, which can be distinguished by NMR spectroscopy. scribd.comsemanticscholar.org

The stereochemical outcome can be dramatically influenced by the reaction conditions. The use of a Lewis acid catalyst, for instance, can alter the product ratio. In the AlCl₃-catalyzed Diels-Alder reaction between thiophene and N-phenylmaleimide, a high degree of stereoselectivity is observed, preferentially yielding the exo adduct. nih.gov This control over stereochemistry is crucial for the targeted synthesis of complex molecules.

| Lewis Acid | Solvent | exo:endo Ratio | Yield (%) |

|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | >99:1 | 85 |

| ZnCl₂ | CH₂Cl₂ | 80:20 | 40 |

| None | CH₂Cl₂ (reflux) | - | No Reaction |

Computational chemistry provides powerful tools for understanding the mechanisms and predicting the outcomes of chemical reactions. etamu.edu Software packages like Spartan have been employed to model the Diels-Alder reaction between N-phenylmaleimide and furan. scribd.com These computational analyses involve calculating the activation energies of the transition states leading to the endo and exo products, allowing for a theoretical prediction of the product distribution under different conditions (kinetic vs. thermodynamic control). scribd.cometamu.edu

Furthermore, density functional theory (DFT) calculations have been used to explore the reaction pathways of related systems, such as the reaction between 2,3-dibromo-1,3-butadiene and maleic anhydride. researchgate.net Such studies can determine whether a reaction proceeds through a concerted or stepwise mechanism. researchgate.netmdpi.com This theoretical insight is invaluable for designing experiments and rationalizing observed selectivity.

Information regarding the participation of this compound in oxidative cycloaddition reactions is not available in the consulted research.

Diels-Alder Reactions with Dienes and Dienophiles

Radical Reactions and Mechanistic Investigations

Beyond pericyclic reactions, the N-phenylmaleimide scaffold can participate in reactions involving radical intermediates. A notable example is the cycloaddition of allenes with N-phenylmaleimide, which has been shown to proceed via a two-step mechanism involving a diradical intermediate. doi.org This indicates that the double bond of the maleimide is susceptible to attack by radical species. Radical reactions represent a fundamentally different mechanistic pathway from the concerted process of a typical Diels-Alder reaction, expanding the synthetic utility of the maleimide core structure. doi.orglibretexts.org

Derivatization for Enhanced Aqueous Solubility

Specific studies on the derivatization of this compound for the purpose of enhancing its aqueous solubility were not identified in the reviewed literature.

Iii. Structural Elucidation and Spectroscopic Characterization of 2,3 Dichloro N Phenylmaleimide and Its Derivatives

Advanced Spectroscopic Techniques for Structure Determination

A combination of modern spectroscopic methods is employed to unequivocally establish the structure of 2,3-Dichloro-N-phenylmaleimide and its derivatives. Each technique offers unique insights into the molecular architecture, and together they provide a complete picture of the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Although a specific spectrum for this compound is not detailed in the available literature, data for N-phenylmaleimide derivatives allows for predictable ranges. The carbonyl carbons of the maleimide (B117702) ring are typically observed in the downfield region of the spectrum, often around 160-170 ppm. The olefinic carbons of the maleimide ring that are bonded to chlorine atoms would also be expected to have distinct chemical shifts. The carbons of the N-phenyl group would appear in the aromatic region, generally between 120 and 140 ppm.

Table 1: Representative ¹H NMR Chemical Shifts for Derivatives of this compound

| Compound | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |

| 2,3-Dichloro-N-(p-methoxyphenyl)maleimide | 7.0 (d), 7.3 (d) | 3.8 (s, -OCH₃) |

| 2,3-Dichloro-N-(p-nitrophenyl)maleimide | 7.7 (d), 8.4 (d) | - |

Note: Data is based on reported values for derivatives and general principles of NMR spectroscopy.

Two-dimensional (2D) NMR techniques are instrumental in elucidating complex molecular structures by revealing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC) , also known as Heteronuclear Multiple Quantum Coherence (HMQC), is used to determine one-bond correlations between protons and the carbons to which they are directly attached. For a derivative of this compound, an HSQC spectrum would show cross-peaks connecting the signals of the aromatic protons to their corresponding aromatic carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings, typically over two to three bonds. This is particularly useful for identifying connectivity between different parts of a molecule. For example, an HMBC spectrum could show a correlation between the aromatic protons of the phenyl ring and the carbonyl carbons of the maleimide ring, confirming the N-phenyl substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY) is used to determine the spatial proximity of atoms within a molecule. NOESY correlations are observed between protons that are close to each other in space, even if they are not directly connected through bonds. This can be used to confirm the stereochemistry and conformation of the molecule and its derivatives.

While specific 2D NMR data for this compound were not found in the surveyed literature, these techniques are standard procedures for the structural confirmation of newly synthesized organic compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-phenylmaleimide derivatives typically shows strong absorption bands corresponding to the carbonyl (C=O) groups of the imide ring. For substituted 2-arylamino-3-chloro-N-phenylmaleimides, two distinct C=O stretching absorptions are observed around 1710-1736 cm⁻¹ and 1659-1685 cm⁻¹. The presence of the carbon-carbon double bond (C=C) within the maleimide ring and the aromatic C-H and C=C stretching vibrations from the phenyl group also give rise to characteristic absorption bands.

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) |

| Carbonyl (C=O) Stretch | 1710 - 1736 |

| Carbonyl (C=O) Stretch | 1659 - 1685 |

| N-H Stretch (for amino derivatives) | 3285 - 3370 |

| Aromatic C-H Stretch | ~3000 - 3100 |

| Aromatic C=C Stretch | ~1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic and conjugated systems, such as that in this compound, typically exhibit characteristic absorption bands in the UV-Vis region. The absorption maxima (λmax) can be influenced by the solvent and the presence of substituents on the aromatic ring. While specific UV-Vis data for this compound is not detailed in the available research, related compounds are known to absorb in the 300-350 nm range.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₀H₅Cl₂NO₂), the expected molecular ion peak [M]⁺ would correspond to its molecular weight of approximately 241 g/mol . The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in a ratio of approximately 9:6:1, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of the compound with a high degree of confidence.

Mass spectral data for derivatives of this compound show the expected molecular ion peaks. For example, 2,3-Dichloro-N-(p-methoxyphenyl)maleimide shows a molecular ion peak at m/z 271, and 2,3-Dichloro-N-(p-nitrophenyl)maleimide shows a molecular ion at m/z 286.

Table 3: Mass Spectrometry Data for this compound and its Derivatives

| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Observed [M]⁺ (m/z) |

| This compound | C₁₀H₅Cl₂NO₂ | 242.06 | 241 |

| 2,3-Dichloro-N-(p-methoxyphenyl)maleimide | C₁₁H₇Cl₂NO₃ | 272.08 | 271 |

| 2,3-Dichloro-N-(p-nitrophenyl)maleimide | C₁₀H₄Cl₂N₂O₄ | 287.05 | 286 |

Fragmentation Pattern Analysis

While specific mass spectrometric fragmentation studies for this compound are not extensively detailed in the available literature, a probable fragmentation pattern can be postulated based on the compound's structure and established principles of mass spectrometry. The initial event in electron ionization mass spectrometry would be the formation of the molecular ion [M]•+. Subsequent fragmentation pathways are likely to involve the cleavage of the bonds within the maleimide ring and the loss of substituents.

Key expected fragmentation processes include:

Loss of CO: A common fragmentation pathway for cyclic imides is the sequential loss of two carbonyl (CO) groups, leading to the formation of corresponding fragment ions.

Loss of Cl•: The cleavage of the carbon-chlorine bonds can result in the loss of a chlorine radical (Cl•), leading to an ion at [M-Cl]+. The presence of two chlorine atoms makes the sequential loss of two chlorine radicals also a plausible pathway.

Phenyl Cation Formation: Cleavage of the N-phenyl bond can generate a stable phenyl cation (C6H5+) at m/z 77.

Retro-Diels-Alder Reaction: Although less common for this specific ring system, a retro-Diels-Alder type reaction could lead to the cleavage of the maleimide ring.

The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic patterns for all chlorine-containing fragments, aiding in their identification in the mass spectrum.

X-ray Crystallography and Solid-State Structure Analysis

Due to the absence of a published single-crystal X-ray diffraction study for this compound, this section will draw upon the detailed crystallographic analysis of the closely related parent compound, N-phenylmaleimide, to infer the likely solid-state structural characteristics. The substitution of two hydrogen atoms with chlorine atoms on the maleimide ring is expected to influence bond lengths, bond angles, and intermolecular interactions, but the fundamental crystal packing and molecular conformation are anticipated to share similarities.

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The following subsections describe the crystallographic parameters determined for N-phenylmaleimide, which serve as a model for this compound.

N-phenylmaleimide has been reported to crystallize in the monoclinic crystal system with the space group P2₁/n srce.hr. This space group is centrosymmetric. It is plausible that this compound would also crystallize in a common monoclinic or orthorhombic space group.

Table 1: Crystallographic Data for N-phenylmaleimide srce.hr

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a / Å | 3.9051(8) |

| b / Å | 10.762(2) |

| c / Å | 19.362(4) |

| β / ° | 93.93(3) |

The molecular structure of N-phenylmaleimide consists of two planar ring systems: the maleimide ring and the phenyl ring srce.hr. These two planes are not coplanar. The dihedral angle between the maleimide ring and the phenyl ring is a crucial conformational parameter. In the crystal structure of N-phenylmaleimide, this interplanar angle is reported to be 48.60(18)° srce.hr. This twisted conformation is a result of steric hindrance between the ortho-hydrogens of the phenyl ring and the carbonyl groups of the maleimide ring.

The crystal packing of N-phenylmaleimide is characterized by the stacking of the aromatic rings in the a direction srce.hr. This arrangement is described as an offset face-to-face π-π interaction, with a centroid-to-centroid distance of 3.90 Å srce.hr. For this compound, the presence of the bulky and electronegative chlorine atoms would likely modify the packing arrangement to accommodate these substituents, potentially leading to different intermolecular contacts.

In the crystal structure of N-phenylmaleimide, the dominant intermolecular interactions are π-π stacking forces between the phenyl rings srce.hr. Additionally, C-H···π interactions are observed srce.hr. For N-phenylmaleimide derivatives, such as N-(2-nitrophenyl)maleimide, C—H⋯O hydrogen bonds have been identified as significant contributors to the crystal packing nih.gov. Given the presence of carbonyl groups in this compound, it is highly probable that weak C-H···O hydrogen bonds, involving the phenyl hydrogens and the carbonyl oxygens, play a role in stabilizing its crystal lattice. The chlorine atoms could also participate in halogen bonding or other weak intermolecular interactions.

The precise geometric parameters of N-phenylmaleimide have been determined from its crystal structure, and these values provide a baseline for understanding the geometry of this compound. The introduction of chlorine atoms is expected to cause localized changes in the bond lengths and angles of the maleimide ring due to electronic and steric effects.

Table 2: Selected Bond Lengths for N-phenylmaleimide srce.hr

| Bond | Length (Å) |

| C(1)-N(1) | 1.403(2) |

| C(4)-N(1) | 1.401(2) |

| C(1)-C(2) | 1.491(2) |

| C(2)=C(3) | 1.321(2) |

| C(3)-C(4) | 1.492(2) |

| C(1)=O(1) | 1.214(2) |

| C(4)=O(2) | 1.215(2) |

| N(1)-C(5) | 1.431(2) |

Table 3: Selected Bond Angles for N-phenylmaleimide srce.hr

| Angle | Degree (°) |

| C(4)-N(1)-C(1) | 112.5(1) |

| C(2)-C(1)-N(1) | 108.6(1) |

| C(3)-C(4)-N(1) | 108.6(1) |

| C(1)-N(1)-C(5) | 123.6(1) |

| C(4)-N(1)-C(5) | 123.8(1) |

Table 4: Selected Torsion Angles for N-phenylmaleimide srce.hr

| Dihedral Angle | Degree (°) |

| C(4)-N(1)-C(1)-C(2) | -0.4(2) |

| C(1)-N(1)-C(4)-C(3) | 0.3(2) |

| C(1)-N(1)-C(5)-C(10) | -45.46(18) |

| C(4)-N(1)-C(5)-C(6) | -45.7(2) |

Iv. Computational Chemistry and Theoretical Studies of 2,3 Dichloro N Phenylmaleimide

Quantum Mechanical Calculations

Quantum mechanical methods are employed to model the behavior of electrons within the molecule, offering a foundational understanding of its stability and chemical properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) Analysis (e.g., LUMO Character)

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.com

For 2,3-Dichloro-N-phenylmaleimide, the presence of two electron-withdrawing chlorine atoms and two carbonyl groups significantly lowers the energy of the LUMO. This low-energy LUMO is predominantly localized on the electron-deficient C=C double bond of the maleimide (B117702) ring. This characteristic makes the molecule a potent electrophile, highly susceptible to reactions with nucleophiles, such as in Michael additions and Diels-Alder reactions. researchgate.net The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability and reactivity.

| Parameter | Description | Predicted Characteristic for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to nucleophilicity. | Relatively low energy due to electron-withdrawing groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electrophilicity. | Very low energy, indicating strong electrophilic character. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. | A smaller gap suggests higher reactivity. |

| LUMO Character | The spatial distribution of the LUMO. | Concentrated on the C=C bond of the maleimide ring, marking the primary site for nucleophilic attack. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netavogadro.cc It uses a color scale to indicate regions of negative and positive electrostatic potential, which are crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.net

In an MEP map of this compound, distinct regions of charge are expected:

Negative Potential (Red/Yellow): These regions, rich in electron density, are anticipated around the electronegative carbonyl oxygen atoms and the chlorine atoms. These sites are the most likely to interact with electrophiles or participate in hydrogen bonding. uni-muenchen.de

Positive Potential (Blue): Electron-deficient areas are expected around the hydrogen atoms of the phenyl ring.

Neutral Regions (Green): Areas with intermediate potential are typically found over the carbon framework.

The MEP map visually confirms the electrophilic nature of the maleimide ring, highlighting it as a prime target for nucleophilic reactions.

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Carbonyl Oxygen Atoms | Strongly Negative (Red) | Site for electrophilic attack and hydrogen bond acceptance. |

| Chlorine Atoms | Negative (Yellow/Orange) | Contributes to the overall electron-withdrawing nature of the maleimide ring. |

| Maleimide C=C Bond | Slightly Positive/Neutral | Highly susceptible to nucleophilic attack due to LUMO localization. |

| Phenyl Ring Hydrogens | Positive (Blue) | Potential sites for interaction with nucleophilic species. |

Activation Energy Calculations for Reaction Pathways

Computational methods, particularly DFT, can be used to model the entire energy profile of a chemical reaction. This includes identifying the structures of reactants, products, and, most importantly, the transition state. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the reaction rate. libretexts.org

For this compound, activation energy calculations can provide quantitative insights into its reactivity in various transformations:

Nucleophilic Substitution: Calculating the activation energy for the displacement of one or both chlorine atoms by a nucleophile can predict the feasibility and kinetics of such reactions.

Diels-Alder Cycloaddition: Modeling the reaction with a diene allows for the calculation of the activation barrier, helping to understand the compound's efficiency as a dienophile.

By comparing the activation energies of different potential pathways, chemists can predict which reaction is more likely to occur under specific conditions.

| Reaction Type | Significance of Ea Calculation | Predicted Finding |

|---|---|---|

| Nucleophilic Substitution at C-Cl | Determines the rate and feasibility of replacing the chlorine atoms. | A lower Ea would indicate a favorable substitution pathway. |

| Diels-Alder [4+2] Cycloaddition | Quantifies the reactivity of the C=C bond as a dienophile. | A low Ea is expected, consistent with a highly electrophilic double bond. |

| Michael Addition | Assesses the favorability of conjugate addition of a nucleophile to the C=C bond. | Low activation energy is anticipated due to the electron-deficient nature of the alkene. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular flexibility and conformational changes. nih.gov

Conformational Analysis and Flexibility

For a molecule like this compound, which is relatively rigid, conformational analysis primarily focuses on the rotation around the single bond connecting the nitrogen atom to the phenyl ring. The key parameter is the dihedral (torsion) angle between the plane of the maleimide ring and the plane of the phenyl ring. Studies on similar N-phenylmaleimide derivatives have shown that this torsion angle significantly affects the molecule's electronic and energetic properties. nih.gov

MD simulations can be used to:

Explore the potential energy surface associated with the rotation of the phenyl group.

Identify the lowest energy (most stable) conformation.

Determine the energy barrier for rotation between different conformers. chemrxiv.org

These simulations can reveal how the molecule's shape and flexibility might change in different environments, such as in various solvents, which can in turn influence its reactivity and interactions with other molecules.

| Parameter | Description | Information Gained from Simulation |

|---|---|---|

| Dihedral Angle (Maleimide-Phenyl) | The angle between the plane of the maleimide ring and the phenyl ring. | Identifies the most stable rotational conformer and the energy barrier to rotation. |

| Bond Lengths & Angles | Average values and fluctuations of intramolecular distances and angles. | Provides insight into the structural stability and strain within the molecule. |

| Solvent Effects | Analysis of conformational preferences in different simulated solvent environments. | Reveals how intermolecular forces with the solvent can alter the molecule's preferred shape. |

Vi. Conclusion and Outlook

Summary of Key Research Contributions

Research surrounding 2,3-Dichloro-N-phenylmaleimide has primarily focused on its synthesis and its utility as a versatile building block for more complex molecules. The established and most common synthetic route involves the condensation reaction between 2,3-dichloromaleic anhydride (B1165640) and aniline (B41778). chemdad.com This method provides a straightforward and efficient means to access the core structure of the compound.

A significant area of its application lies in its role as a precursor for a variety of derivatives. The two chlorine atoms on the maleimide (B117702) ring are reactive sites, allowing for nucleophilic substitution reactions. This has been exploited to synthesize a range of compounds, including N-phenyl-2,3-di(thiophenyl)maleimide and various 2-substituted-3-chloro-N-phenylmaleimides. These derivatives are of interest for their potential applications in materials science and medicinal chemistry.

While research specifically detailing the biological activities of this compound is not extensive, the broader class of N-substituted maleimides has demonstrated a wide array of biological effects. These include antimicrobial and enzyme-inhibiting properties. For instance, studies on other dichlorinated maleimide derivatives have shown anti-leishmanial activity. mdpi.com This suggests that this compound and its derivatives could be promising candidates for further biological evaluation.

In the realm of polymer chemistry, N-phenylmaleimide and its derivatives are known to participate in Diels-Alder reactions, a powerful tool for the construction of complex cyclic systems. researchgate.netrsc.org This reactivity opens up possibilities for the incorporation of the this compound moiety into polymers to modify their properties, such as thermal stability and reactivity.

Remaining Challenges and Open Questions

Despite the progress made, several challenges and unanswered questions remain in the study of this compound. A primary challenge lies in the exploration and optimization of alternative, greener synthetic routes. While the current method is effective, the development of more sustainable and atom-economical syntheses is a continuing goal in chemical research.

A significant gap in the current body of knowledge is the comprehensive evaluation of the biological activity profile of this compound itself. While the broader class of maleimides shows promise, detailed studies on the specific interactions of this dichlorinated analog with biological targets are lacking. Understanding its mechanism of action, cytotoxicity, and potential therapeutic applications requires further in-depth investigation.

Furthermore, the full scope of its reactivity is yet to be explored. While nucleophilic substitution at the chloro-positions is known, a deeper understanding of its participation in other types of chemical transformations could unlock new synthetic pathways and lead to the creation of novel molecular architectures. The influence of the dichloro substitution on the dienophilic character of the maleimide in Diels-Alder reactions compared to its non-halogenated counterpart is another area that warrants more detailed investigation.

Finally, the material properties of polymers incorporating this compound are largely uncharacterized. Systematic studies are needed to understand how the presence of the dichlorinated phenylmaleimide unit affects the thermal, mechanical, and optical properties of polymeric materials.

Future Prospects for this compound in Chemical and Biological Sciences

The future of this compound in the chemical and biological sciences appears promising, with several avenues for future research.

In medicinal chemistry, a key prospect lies in the systematic design and synthesis of libraries of derivatives based on the this compound scaffold. By systematically modifying the phenyl ring and performing various substitutions at the chloro-positions, it may be possible to develop compounds with enhanced and selective biological activities. Given the known activities of other maleimides, these new derivatives could be screened for a range of therapeutic targets, including enzymes and receptors implicated in various diseases.

In the field of materials science, the incorporation of this compound into polymers holds considerable potential. Its rigid structure and the presence of halogen atoms could be exploited to create polymers with enhanced thermal stability, flame retardancy, and specific optical properties. Further exploration of its use in the synthesis of high-performance polymers and functional materials is a compelling area for future research.

Advances in computational chemistry could also play a crucial role in accelerating research on this compound. Molecular modeling and simulation studies can provide valuable insights into its reactivity, predict the properties of its derivatives, and guide the design of new experiments. This in-silico approach can help to rationalize structure-activity relationships and identify promising candidates for synthesis and testing.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Dichloro-N-phenylmaleimide, and how can reaction conditions be optimized for purity?

- Methodology : The compound is synthesized via condensation of 2,3-dichloromaleic anhydride with aniline under reflux in anhydrous solvents (e.g., toluene or dichloromethane). Optimization involves controlling stoichiometry (excess aniline to drive reaction completion) and using inert atmospheres to prevent hydrolysis of the anhydride. Post-synthesis purification typically employs recrystallization from ethanol or column chromatography. Purity is verified via melting point analysis and HPLC .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by identifying maleimide ring protons (δ 6.8–7.2 ppm) and phenyl substituents. Fourier-Transform Infrared Spectroscopy (FTIR) validates carbonyl stretches (~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) ensures molecular weight accuracy. For derivatives like N-phenyl-2,3-di(thiophenyl)maleimide, elemental analysis and X-ray crystallography resolve regioselectivity .

Q. What are the primary applications of this compound in organic synthesis?

- Methodology : The compound serves as a dienophile in Diels-Alder reactions and a precursor for sulfur-containing derivatives (e.g., dithiomaleimides via thiol substitution at chlorine sites). It also enables synthesis of cyclohexyl- or benzyl-substituted maleimides through nucleophilic aromatic substitution, useful in polymer crosslinking and bioactive molecule design .

Advanced Research Questions

Q. How do steric and electronic effects influence substitution patterns in this compound derivatives?

- Methodology : Kinetic studies under varying temperatures and solvents (polar vs. nonpolar) reveal that electron-withdrawing groups on the phenyl ring enhance electrophilicity at the maleimide C2/C3 positions, favoring nucleophilic substitution. Steric hindrance from bulky nucleophiles (e.g., cyclohexylthiol) leads to regioselectivity discrepancies, resolved via computational modeling (DFT) to predict transition states .

Q. What experimental strategies address contradictions in reported reaction yields for sulfur-containing derivatives?

- Methodology : Discrepancies arise from competing pathways (e.g., disulfide formation vs. monosubstitution). Controlled stoichiometry (limiting sulfur nucleophiles) and in-situ trapping agents (e.g., methyl iodide for thiolate intermediates) improve yield reproducibility. Reaction monitoring via thin-layer chromatography (TLC) or in-situ Raman spectroscopy identifies intermediate phases .

Q. How can photophysical properties of this compound-based polymers be tailored for optoelectronic applications?

- Methodology : Copolymerization with electron-rich monomers (e.g., thiophenes) alters conjugation length and bandgap. Spectroscopic ellipsometry and cyclic voltammetry measure optical bandgap and HOMO-LUMO levels. Substituent effects (e.g., thiophenyl vs. benzyl) are correlated with charge-carrier mobility using time-resolved microwave conductivity .

Q. What mechanistic insights explain the compound’s reactivity in radical-mediated polymerizations?

- Methodology : Electron paramagnetic resonance (EPR) spectroscopy tracks maleimide radical intermediates during photoinitiated polymerization. Comparative studies with non-chlorinated analogs (e.g., N-phenylmaleimide) highlight the role of chlorine atoms in stabilizing transition states via inductive effects. Kinetic chain-length analysis (size-exclusion chromatography) quantifies propagation rates .

Data Contradiction & Validation

Q. How should researchers reconcile conflicting data on the thermal stability of this compound?

- Methodology : Thermogravimetric analysis (TGA) under nitrogen vs. air identifies decomposition pathways (oxidative vs. pyrolytic). Contradictions often stem from impurity profiles (e.g., residual solvents or unreacted aniline). Accelerated aging studies with controlled atmospheres and purity validation via differential scanning calorimetry (DSC) resolve inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.